molecular formula C11H10N4O3 B1390302 {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid CAS No. 1183357-77-8

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

Cat. No.: B1390302
CAS No.: 1183357-77-8
M. Wt: 246.22 g/mol
InChI Key: KJVWVQWPFNVNOO-UHFFFAOYSA-N
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Description

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid typically involves the reaction of pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrazole and pyridine derivatives .

Scientific Research Applications

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-propionic acid
  • {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-butyric acid
  • {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-valeric acid

Uniqueness

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(pyridine-2-carbonylamino)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-10(17)7-15-6-8(5-13-15)14-11(18)9-3-1-2-4-12-9/h1-6H,7H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWVQWPFNVNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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